![molecular formula C16H25N5O B5571121 3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571121.png)
3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of pyrazole derivatives, which include compounds like 3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide, often involves multistep reactions. For example, Martins et al. (2002) described the one-pot synthesis of similar compounds, emphasizing the complexity and precision required in such processes (Martins et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives involves various techniques like NMR, mass spectrometry, and X-ray crystallography. The work by Kumara et al. (2018) on similar compounds illustrates the use of these techniques to confirm the three-dimensional structures and analyze the molecular geometries (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives can be diverse, depending on their functional groups and molecular structure. Allan et al. (2009) explored the synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, highlighting how different substituents influence the chemical properties of such molecules (Allan et al., 2009).
Physical Properties Analysis
The physical properties of pyrazole derivatives like solubility, melting point, and thermal stability are crucial for their practical applications. Studies such as those by Kumar et al. (2013) provide insights into these aspects through experimental analysis (Kumar et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for the practical application of pyrazole derivatives. Research like that conducted by McLaughlin et al. (2016) on similar compounds sheds light on these aspects, particularly regarding their synthesis and structural characterization (McLaughlin et al., 2016).
Applications De Recherche Scientifique
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives have been widely explored for their therapeutic potential. Studies have shown that these compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis and pharmacological evaluation of these derivatives highlight their importance in drug discovery and development. The adaptability of the pyrazole moiety allows for the creation of compounds with specific therapeutic targets, offering a promising avenue for the development of new treatments (Shaaban et al., 2012).
Pyrazoline Derivatives as Anticancer Agents
Thesynthesis strategies for pyrazoline derivatives have been extensively studied for their potential as anticancer agents. These strategies involve various methods to synthesize pyrazoline derivatives that show significant biological effects. Pyrazoline, a five-membered ring containing three carbon atoms and two nitrogen atoms, is known for its electron-rich nature and potential for various applications. The review of pyrazoline derivatives' patent literature emphasizes their importance in anticancer activity, suggesting a wide scope for further research in this area (Ray et al., 2022).
Supramolecular Chemistry and Polymer Science
Benzene-1,3,5-tricarboxamide (BTA) compounds have been recognized for their role in supramolecular chemistry and nanotechnology applications. Their simple structure, combined with the ability to form one-dimensional, nanometer-sized rod-like structures through hydrogen bonding, opens up possibilities in polymer processing and biomedical applications. The versatility of BTAs as a supramolecular building block underscores the potential of similar compounds for creating ordered structures with specific functionalities (Cantekin et al., 2012).
Propriétés
IUPAC Name |
2-methyl-5-(2-methylpropyl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-6-13(14-7-8-17-20(14)4)18-16(22)15-10-12(9-11(2)3)19-21(15)5/h7-8,10-11,13H,6,9H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWIOAGZSXHNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NN1C)NC(=O)C2=CC(=NN2C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


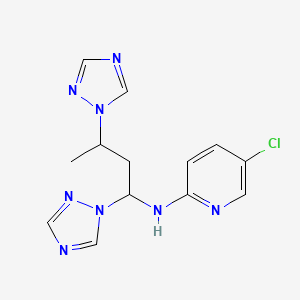
![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)
![N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5571063.png)
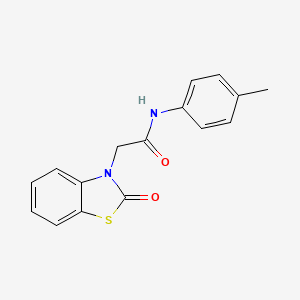

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)
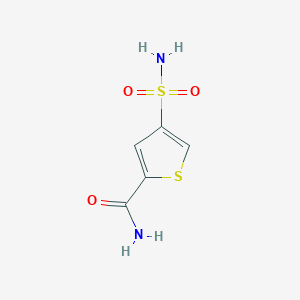
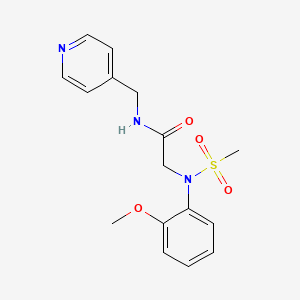
![N'-[4-(aminosulfonyl)phenyl]-N-(2-hydroxyethyl)-N-methylsuccinamide](/img/structure/B5571099.png)
![4-bromo-1-methyl-N-[2-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5571103.png)

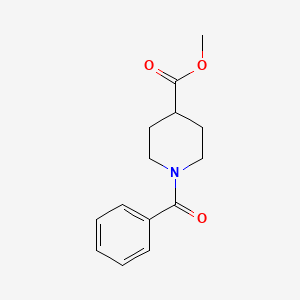
![4-chloro-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5571136.png)